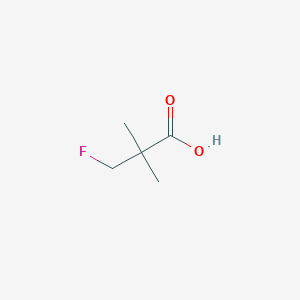

3-Fluoro-2,2-dimethylpropanoic acid

Description

The field of organofluorine chemistry has expanded dramatically, providing a wealth of molecules with unique properties applicable across various scientific disciplines. Within this domain, 3-Fluoro-2,2-dimethylpropanoic acid emerges as a compound of interest, embodying the structural nuances that make fluorinated molecules valuable in modern research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRJGDYKYQUNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517968 | |

| Record name | 3-Fluoro-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64241-77-6 | |

| Record name | 3-Fluoro-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2,2-dimethylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Chemical Transformations of 3 Fluoro 2,2 Dimethylpropanoic Acid

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis of 3-Fluoro-2,2-dimethylpropanoic acid can be approached through several synthetic strategies, each with its own mechanistic nuances. A common route may involve the fluorination of a suitable precursor, such as a corresponding hydroxy or bromo derivative. For instance, the nucleophilic substitution of a hydroxyl group in 3-hydroxy-2,2-dimethylpropanoic acid using a fluorinating agent like diethylaminosulfur trifluoride (DAST) would proceed through a well-established mechanism. The reaction is initiated by the attack of the alcohol on the sulfur atom of DAST, leading to an intermediate that, upon rearrangement and elimination of sulfur dioxide and diethylamine, yields the desired fluoro compound.

Another potential synthetic pathway involves the use of organometallic reagents. For example, the reaction of a suitable organometallic compound with a source of electrophilic fluorine could be employed. The precise mechanism would be contingent on the specific reagents used.

The derivatization of this compound primarily involves reactions of its carboxylic acid functionality. These transformations, such as esterification and amidation, generally follow established mechanistic pathways for carboxylic acids, which are discussed in more detail in the subsequent section.

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is the primary site for a variety of chemical transformations. The reactivity of this moiety is influenced by the presence of the electron-withdrawing fluorine atom at the γ-position.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods, with the Fischer-Speier esterification being a classic example. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. The general mechanism is outlined below:

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by a strong acid catalyst.

Nucleophilic attack by the alcohol: The alcohol attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

Deprotonation: The protonated ester is deprotonated to give the final ester product.

The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Amide Formation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. This direct amidation typically requires high temperatures to drive off the water formed during the reaction. The mechanism involves the initial formation of an ammonium-carboxylate salt, which upon heating, dehydrates to form the amide.

Alternatively, the carboxylic acid can be activated to facilitate amide bond formation under milder conditions. Common activating agents include carbodiimides (like DCC or EDC) or conversion to an acid chloride. When using an acid chloride, the reaction with an amine is a nucleophilic acyl substitution. The amine attacks the highly electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then collapses to expel the chloride ion and form the amide. To neutralize the HCl byproduct, a base is typically added.

| Reaction | Reagents | General Mechanism |

| Esterification | Alcohol, Acid Catalyst | Nucleophilic Acyl Substitution (Fischer-Speier) |

| Amide Formation | Amine, Heat or Activating Agent | Nucleophilic Acyl Substitution |

Transformations Involving the Fluoroalkyl Group

The C-F bond is generally strong and less reactive than other carbon-halogen bonds, which limits the number of transformations involving the fluoroalkyl group of this compound under standard conditions. However, under specific and often harsh reaction conditions, this group can participate in certain reactions.

Potential transformations could include dehydrofluorination to introduce a site of unsaturation, although this would require a strong base and likely high temperatures due to the neopentyl-like structure. The presence of the gem-dimethyl group on the adjacent carbon might sterically hinder reactions at the fluorinated carbon.

Decarboxylative Reaction Pathways and Their Utility

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. The ease of decarboxylation is often dependent on the stability of the carbanion intermediate formed upon loss of CO2. For simple aliphatic carboxylic acids, this reaction is typically difficult and requires high temperatures.

In the case of this compound, the electron-withdrawing nature of the fluorine atom can influence the stability of potential intermediates in decarboxylation reactions. While not a β-keto acid, which undergoes facile decarboxylation, specialized methods can be employed.

One notable example is the Hunsdiecker reaction, where the silver salt of a carboxylic acid is treated with a halogen (e.g., bromine) to yield an alkyl halide with one less carbon atom. The mechanism is believed to proceed through a radical pathway.

Derivatives and Functionalized Analogues of 3 Fluoro 2,2 Dimethylpropanoic Acid

Synthesis and Characterization of Esters and Amides

The conversion of 3-Fluoro-2,2-dimethylpropanoic acid into its corresponding esters and amides is a fundamental aspect of its chemistry, enabling the exploration of its potential in various applications.

Esterification: The synthesis of esters from this compound can be achieved through standard esterification methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or triflic acid. mdpi.comnih.gov For example, reacting the acid with methanol (B129727) or ethanol (B145695) under these conditions would yield methyl 3-fluoro-2,2-dimethylpropanoate and ethyl 3-fluoro-2,2-dimethylpropanoate, respectively.

Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid group. This is often accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the reaction with a primary or secondary amine. This method allows for the synthesis of a broad range of N-substituted amides. The synthesis of fluorinated amides is an area of active research, as these motifs are present in many bioactive molecules. nih.govresearchgate.net

The characterization of these newly synthesized esters and amides relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure, with particular attention to the fluorine-19 NMR spectrum to verify the integrity of the C-F bond. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to assess purity and confirm the molecular weight of the derivatives. bldpharm.com

| Derivative Type | General Synthesis Method | Reactants | Key Characterization Techniques |

| Esters | Fischer Esterification | This compound, Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

| Amides | Amide Coupling Reaction | This compound, Amine (e.g., Ammonia, Primary/Secondary Amine), Coupling Agent (e.g., DCC, EDC) | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR Spectroscopy |

Preparation of Derivatives for Specific Research Applications

The derivatives of this compound are often synthesized as intermediates for building more complex molecules with potential applications in medicinal and agrochemical research. The incorporation of the fluorinated pivalic acid core can significantly influence the biological activity and metabolic stability of the final product. mdpi.com

Research in agrochemicals has shown that fluorinated compounds, particularly those containing triazole moieties, can act as effective fungicides. epo.org Derivatives of this compound could serve as building blocks in the synthesis of such novel agrochemicals. Similarly, in pharmaceutical research, fluorinated heterocycles are recognized as important structural motifs. nih.gov The acid and its derivatives can be used in the construction of these complex heterocyclic systems. For instance, the acid could be used to introduce the 3-fluoro-2,2-dimethylpropyl group into various molecular scaffolds to enhance properties like lipophilicity and binding affinity.

| Derivative/Analogue | Potential Research Application | Rationale for Use |

| Heterocyclic Amides | Pharmaceutical Discovery | Building block for novel bioactive heterocycles; fluorine can enhance metabolic stability. nih.gov |

| Triazole Conjugates | Agrochemical Research | Precursor for potential fungicides, where fluorinated groups are known to contribute to activity. epo.org |

| Ester Prodrugs | Drug Delivery Systems | Esters can be designed to be hydrolyzed in vivo, releasing the active carboxylic acid form. |

Exploration of Structural Modifications and Their Chemical Implications

Beyond derivatizing the carboxyl group, modifications to the core structure of this compound can lead to new compounds with distinct chemical properties.

Substitution of Fluorine: The fluorine atom can potentially be substituted by other nucleophiles, although this often requires harsh reaction conditions due to the strength of the carbon-fluorine bond. Replacing fluorine with other halogens (Cl, Br, I) would alter the steric and electronic properties of the molecule. For example, a chloro-analogue would be less electronegative but larger, impacting intermolecular interactions and reactivity.

Modification of the gem-Dimethyl Group: The 2,2-dimethyl substitution, also known as a gem-dimethyl group, imparts significant steric hindrance around the alpha-carbon. This steric shield can influence the reactivity of the adjacent carboxylic acid and the fluorinated methyl group. Altering this group, for instance, by removing one or both methyl groups, would reduce steric bulk, potentially increasing the accessibility of the functional groups to reacting species.

The chemical implications of these modifications are significant. Changes in electronegativity, bond strength, and steric hindrance directly affect the molecule's polarity, acidity, and reactivity in subsequent chemical transformations.

Investigating Analogues with Varied Fluorination Patterns

The strategic placement and number of fluorine atoms on a carbon scaffold is a key strategy in medicinal and materials chemistry. Investigating analogues of this compound with different fluorination patterns is a logical extension of its chemical exploration.

Difluorination and Trifluorination: The synthesis of analogues such as 3,3-difluoro- or 3,3,3-trifluoro-2,2-dimethylpropanoic acid presents a synthetic challenge but could yield compounds with markedly different properties. Increasing the number of fluorine atoms on the methyl group would significantly increase the acidity of the carboxylic acid due to the powerful electron-withdrawing inductive effect of the CF₂ and CF₃ groups.

Fluorination at Different Positions: The synthesis of isomers, such as 2-fluoro-2-methylpropanoic acid derivatives, is another area of interest. The position of the fluorine atom dramatically influences the molecule's chemical behavior. An α-fluoro acid, for example, would have different electronic properties and reactivity compared to the β-fluorinated parent compound. Methods for the selective fluorination of carboxylic acid derivatives are an active area of research, often employing electrophilic fluorinating agents like Selectfluor. organic-chemistry.org

| Analogue | Structural Difference from Parent Compound | Expected Impact on Properties |

| 3,3-Difluoro-2,2-dimethylpropanoic acid | Contains a -CHF₂ group instead of -CH₂F | Increased acidity (pKa); altered polarity and reactivity. |

| 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | Contains a -CF₃ group instead of -CH₂F | Significantly increased acidity; enhanced lipophilicity. |

| 2-Fluoro-2-methylpropanoic acid | Fluorine at the α-position | Altered electronic environment of the carboxyl group; different synthetic accessibility. organic-chemistry.org |

Advanced Analytical Characterization Techniques for Research on 3 Fluoro 2,2 Dimethylpropanoic Acid

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic techniques are indispensable for the detailed molecular-level investigation of 3-Fluoro-2,2-dimethylpropanoic acid. These methods offer profound insights into the compound's structural integrity and are crucial for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the molecular framework, while ¹⁹F NMR is specifically used to confirm the presence and environment of the fluorine atom.

In a typical ¹H NMR spectrum of this compound, the protons of the two methyl groups at the C2 position would be expected to produce a singlet, as they are chemically equivalent. The methylene (B1212753) protons adjacent to the fluorine atom would appear as a doublet due to coupling with the fluorine atom. The acidic proton of the carboxylic acid group would be observed as a broad singlet.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum. The quaternary carbon at the C2 position and the carbons of the methyl groups would also have characteristic chemical shifts. The carbon atom bonded to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the fluorination site.

Expected ¹H NMR Spectral Data for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -C(CH₃)₂ | ~1.3 | Singlet | N/A |

| -CH₂F | ~4.5 | Doublet | ~47 (²JHF) |

Expected ¹³C NMR Spectral Data for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| -C (CH₃)₂ | ~25 | Doublet | ~20 (³JCF) |

| -C H₂F | ~85 | Doublet | ~170 (¹JCF) |

| -C (O)OH | ~180 | Doublet | ~2 (⁴JCF) |

| C -C(CH₃)₂ | ~45 | Doublet | ~20 (²JCF) |

Mass Spectrometry (MS) for Compound Identification and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical technique used for the precise mass determination and identification of this compound. When coupled with liquid chromatography (LC-MS), it becomes an invaluable tool for analyzing metabolites in biological samples.

In the mass spectrum of this compound, the molecular ion peak [M]+ or the protonated molecule [M+H]+ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (120.12 g/mol ). nih.gov The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), the carboxyl group (-COOH), and cleavage of the carbon-carbon bonds. For this compound, fragmentation may involve the loss of a fluorine atom or a CH₂F group.

In metabolite analysis, LC-MS is used to separate and identify compounds from complex biological matrices like plasma or urine. For instance, in studies involving the radiosynthesized analogue ¹⁸F-FPIA, LC-MS has been used to identify potential metabolites, such as the carnitine conjugate of the acid. nih.gov This is crucial for understanding the in vivo behavior of the compound.

Predicted Mass Spectrometry Data for this compound:

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 121.0659 |

| [M+Na]⁺ | 143.0478 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from impurities and related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quality control of this compound. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is typically employed. The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

For short-chain fatty acids like this compound, which may have poor UV absorbance, derivatization with a UV-active or fluorescent tag can be used to enhance detection sensitivity. iaea.orgnih.gov However, for purity analysis of the bulk compound, a UV detector set at a low wavelength (around 210 nm) can often be sufficient.

Illustrative HPLC Method Parameters for Purity Assessment:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development that utilizes smaller particle size columns (<2 µm) and higher pressures than HPLC. This results in significantly faster analysis times, better resolution, and increased sensitivity. UPLC is particularly advantageous for high-throughput analysis, such as in metabolomics studies or for the rapid purity assessment of multiple samples.

Similar to HPLC, UPLC methods for short-chain fatty acids often involve reversed-phase chromatography. The enhanced resolution of UPLC can be beneficial for separating closely related impurities from the main compound.

Specialized Analytical Approaches for Radiosynthesized Analogues

The synthesis of radiolabeled analogues of this compound, such as 3-¹⁸F-Fluoro-2,2-dimethylpropanoic acid (¹⁸F-FPIA), requires specialized analytical techniques to handle the radioactive nature of the compounds and to assess their radiochemical purity.

The automated radiosynthesis of ¹⁸F-FPIA is a multi-step process that is carefully monitored. The final product's quality is ensured through a series of quality control tests, including the determination of radiochemical purity by radio-HPLC. nih.gov This involves an HPLC system equipped with both a UV detector and a radioactivity detector. The UV chromatogram is used to determine the chemical purity and the concentration of the non-radioactive compound, while the radioactivity detector measures the radiochemical purity.

Metabolite analysis of ¹⁸F-FPIA in biological samples is also performed using radio-HPLC. nih.gov By comparing the retention times of the radioactive peaks in the sample chromatogram with that of the parent radiotracer, the percentage of unmetabolized ¹⁸F-FPIA can be determined. In a study with healthy volunteers, it was found that over 90% of the parent radiotracer was detectable in plasma at 60 minutes post-injection. nih.gov The identity of potential metabolites, such as ¹⁸F-FPIA-carnitine, can be tentatively assigned by comparing their retention times with those of analogous reference compounds. nih.gov

Table of Compounds Mentioned:

| Compound Name |

|---|

| This compound |

| 3-¹⁸F-Fluoro-2,2-dimethylpropanoic acid (¹⁸F-FPIA) |

Computational Chemistry and Theoretical Studies of 3 Fluoro 2,2 Dimethylpropanoic Acid

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of 3-Fluoro-2,2-dimethylpropanoic acid. Methods such as Density Functional Theory (DFT) are commonly employed to model the molecule and predict various parameters.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Key Findings from Quantum Chemical Calculations:

Electron Distribution: The presence of the electronegative fluorine atom significantly influences the electron density distribution across the molecule. This results in a polarization of the C-F bond and affects the acidity of the carboxylic acid group.

Molecular Orbitals: The HOMO is typically localized around the carboxylic acid group, specifically the oxygen atoms, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is often centered on the carbon atom of the carbonyl group and the adjacent carbon atom bonded to the fluorine, suggesting these are potential sites for nucleophilic attack.

Below is a table summarizing typical computed electronic properties for this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Quantifies the polarity of the molecule |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov These simulations can reveal information about the molecule's flexibility, conformational preferences, and interactions with its environment. nih.gov

Conformational analysis is crucial for understanding how the molecule's three-dimensional shape influences its properties and reactivity. For this compound, the rotation around the C-C bonds allows for different spatial arrangements of the atoms, known as conformers. Studies on similar fluorinated carboxylic acids have revealed the existence of multiple stable conformers. illinois.edumdpi.com

Insights from Molecular Dynamics and Conformational Analysis:

Dominant Conformers: Theoretical calculations can identify the most stable conformers and the energy barriers between them. For this compound, the relative orientation of the fluorine atom and the carboxylic acid group is a key determinant of conformational stability.

Solvent Effects: MD simulations can also model the behavior of the molecule in different solvents, providing insights into how intermolecular interactions affect its conformation and reactivity.

The following table presents a hypothetical summary of a conformational analysis for this compound.

| Conformer | Dihedral Angle (F-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 0.85 | 17.5 |

| Gauche (-) | -60° | 0.85 | 17.5 |

Prediction of Chemical Reactivity and Selectivity via Computational Methods

Computational methods can predict the reactivity of different sites within the this compound molecule. This is often achieved through the calculation of reactivity descriptors derived from quantum chemical calculations.

Commonly Used Reactivity Descriptors:

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They can be used to predict the most likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are useful for predicting how the molecule will interact with other charged or polar species.

For this compound, computational models would likely predict that the carboxylic acid group is the primary site for many chemical transformations. The electron-withdrawing nature of the fluorine atom can influence the reactivity of this group.

Theoretical Insights into Fluorination Mechanisms and Reaction Pathways

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can help to elucidate the pathways of fluorination reactions.

Investigating Reaction Mechanisms:

Transition State Theory: By calculating the energies of reactants, products, and transition states, computational models can determine the activation energy of a reaction, providing insight into its feasibility and rate.

Reaction Coordinate Analysis: This involves mapping the energy of the system as it progresses along the reaction pathway from reactants to products, allowing for a detailed understanding of the mechanism.

Theoretical studies on fluorination reactions often compare different possible mechanisms, such as S(_N)2 or single-electron transfer (SET) pathways, to determine the most likely route. rsc.org For the synthesis of this compound, computational analysis could be used to explore the efficiency and selectivity of various fluorinating agents and reaction conditions.

Applications of 3 Fluoro 2,2 Dimethylpropanoic Acid in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

3-Fluoro-2,2-dimethylpropanoic acid serves as a valuable building block for the introduction of the fluorinated neopentyl motif into larger, more complex molecules. The presence of the fluorine atom can significantly alter the physicochemical properties of the resulting compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid functionality provides a convenient handle for a variety of chemical transformations.

The primary and most direct application of this compound as a building block involves its conversion into ester and amide derivatives. These reactions proceed through standard and well-established synthetic methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H9FO2 |

| Molecular Weight | 120.12 g/mol |

| Boiling Point | 190.6 °C at 760 mmHg |

| Density | 1.08 g/cm³ |

| pKa | ~4.0 |

Note: The data presented in this table is compiled from various chemical supplier and database sources.

While the potential for this compound to act as a versatile building block is clear, the current body of scientific literature showcases a focused application in specific areas rather than a broad range of synthetic transformations.

Role in the Design and Synthesis of Fluorine-Containing Functional Molecules

A significant and well-documented application of this compound is in the synthesis of specialized functional molecules for medical imaging. Specifically, its isotopically labeled form, 3-¹⁸F-Fluoro-2,2-dimethylpropanoic acid (often referred to as ¹⁸F-FPIA ), has been developed as a positron emission tomography (PET) tracer for oncology.

PET is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify metabolic processes in the body. The design of ¹⁸F-FPIA is based on the observation that many cancer cells exhibit altered fatty acid metabolism. The structural similarity of this compound to pivalic acid allows it to be recognized by enzymes involved in the initial stages of fatty acid oxidation.

Research Findings on ¹⁸F-FPIA:

Mechanism of Action: After administration, ¹⁸F-FPIA is taken up by cells and is a substrate for acyl-CoA synthetases, enzymes that activate fatty acids. However, unlike natural fatty acids, ¹⁸F-FPIA cannot be further metabolized through β-oxidation. This metabolic trapping leads to the accumulation of the radiotracer in cancer cells with upregulated fatty acid metabolism, allowing for their visualization by PET imaging.

Tumor Detection: Preclinical studies have demonstrated the potential of ¹⁸F-FPIA to detect various tumors. Its uptake has been observed in models of breast cancer and other malignancies, suggesting its utility as a diagnostic tool.

Advantages: The use of Fluorine-18 as the radioisotope offers a favorable half-life (approximately 110 minutes) for clinical imaging, allowing for centralized production and distribution.

This application highlights a sophisticated use of this compound as a scaffold for a highly functional molecule, where the fluorine atom serves not only to modify its biological behavior but also as a site for radiolabeling.

Development of Novel Reagents for Fluoroalkylation Reactions

The introduction of fluorinated alkyl groups into organic molecules is a critical strategy in medicinal chemistry and materials science. Carboxylic acids have been investigated as precursors for radical-based fluoroalkylation reactions through decarboxylation.

While direct evidence for the use of this compound in developing novel fluoroalkylation reagents is limited in publicly accessible literature, the chemistry of a closely related analogue, 3,3,3-trifluoro-2,2-dimethylpropanoic acid , provides insight into its potential. Research has shown that this trifluoromethylated analogue can undergo decarboxylation to generate the corresponding 1,1-dimethyl-2,2,2-trifluoroethyl radical. This radical can then be used to introduce the C(CH₃)₂CF₃ group into various organic substrates.

Table 2: Comparison of Related Fluoroalkanoic Acids

| Compound | Structure | Potential Application in Fluoroalkylation |

| This compound | CH₂F-C(CH₃)₂-COOH | Potential precursor for the monofluoromethylated neopentyl radical via decarboxylation. |

| 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | CF₃-C(CH₃)₂-COOH | Demonstrated precursor for the trifluoromethylated neopentyl radical via decarboxylation. |

Given the precedent set by its trifluoro- counterpart, it is plausible that this compound could serve as a precursor to the monofluoromethylated neopentyl radical under appropriate reaction conditions (e.g., using photoredox catalysis or other radical initiation methods). The development of such a methodology would provide a new tool for the introduction of the CH₂F-C(CH₃)₂- group, a motif of potential interest for fine-tuning molecular properties. However, further research is required to validate this potential application.

Research into its Potential for New Materials Development

The incorporation of fluorine into polymers and other materials can impart unique properties, such as thermal stability, chemical resistance, and altered surface characteristics. The structure of this compound, with its fluorinated alkyl chain and polymerizable carboxylic acid group (or its derivatives), suggests potential for its use as a monomer or additive in the development of new materials.

For instance, polymers derived from acrylic or methacrylic esters of this compound could exhibit interesting properties due to the presence of the fluorinated neopentyl group. These might include low surface energy, hydrophobicity, and specific thermal behaviors.

However, a review of the current scientific and patent literature does not reveal significant research focused on the application of this compound in materials science. This suggests that the exploration of this compound for the development of new materials is a nascent field with potential for future investigation. The unique steric and electronic properties of the fluorinated neopentyl group could offer opportunities for creating polymers and materials with novel and desirable characteristics.

Future Research Directions and Emerging Trends

Exploration of Sustainable and Green Synthetic Routes

The future of synthesizing 3-Fluoro-2,2-dimethylpropanoic acid is increasingly geared towards environmentally benign and efficient methodologies. A significant area of research involves minimizing the traditionally complex, multi-step routes required to introduce fluorine into carboxylic acids. research-in-germany.org Recent breakthroughs have demonstrated methods for the direct conversion of carbon-hydrogen (C-H) bonds in aliphatic carboxylic acids into carbon-fluorine (C-F) bonds. research-in-germany.org This approach, often utilizing specialized palladium catalysts, simplifies and accelerates the fluorination process, potentially reducing waste and energy consumption. research-in-germany.org

Future research will likely focus on adapting and optimizing these C-H activation strategies for the specific synthesis of this compound. The development of novel reagents and catalysts that are recyclable, operate under milder conditions, and use less hazardous solvents is a primary objective. organic-chemistry.org For instance, the use of polymer-supported ion pair promoters, which can be recycled and used in continuous flow systems, represents a promising avenue for greener nucleophilic fluorinations. organic-chemistry.org

| Synthetic Strategy | Potential "Green" Advantage | Relevant Research Area |

| Direct C-H Fluorination | Reduces the number of synthetic steps, potentially lowering waste and energy usage. research-in-germany.org | Development of highly efficient and selective catalysts (e.g., palladium-based) for aliphatic carboxylic acids. research-in-germany.org |

| Catalytic Approaches | Use of catalysts can lower the activation energy of reactions, allowing for milder conditions. | Exploration of enantioselective fluorination of carboxylic acids using chiral catalysts to produce optically active α-fluoroesters. organic-chemistry.org |

| Recyclable Reagents | Minimizes chemical waste by allowing for the reuse of key reaction components. | Application of polymer-supported promoters in nucleophilic fluorination reactions. organic-chemistry.org |

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry is emerging as a powerful technology for the synthesis of fluorinated compounds, offering significant advantages over traditional batch processing. nih.gov The ability to precisely control reaction parameters such as temperature, pressure, and reaction time in micro- or mesoreactors leads to improved yields, higher purity, and enhanced safety, particularly when handling reactive fluorinating agents. nih.govacs.org For fluorinated derivatives of carboxylic acids, multistep protocols have been successfully developed in flow systems, demonstrating good yields and significantly shorter reaction times compared to batch methods. nih.govacs.org This "telescoped" approach, where intermediates are not isolated, maximizes efficiency and reduces environmental impact. nih.gov

The future application of this technology to this compound could enable scalable, on-demand production. Furthermore, the integration of automated synthesis modules, particularly for radiolabeling with fluorine-18, is a critical trend. mdpi.commdpi.com Automated systems for producing 18F-labeled compounds for Positron Emission Tomography (PET) have been developed that simplify the process into one-pot, two-step reactions, improving reliability and yield for clinical applications. mdpi.com Adapting such automated platforms for the synthesis of radiolabeled this compound ([18F]FPIA) would be crucial for its broader preclinical and potential clinical evaluation. mdpi.comresearchgate.net

Advanced Applications in Targeted Molecular Probes for Preclinical Research

A highly promising future direction for this compound lies in its use as a molecular probe for preclinical research, particularly in the field of oncology imaging. researchgate.net The radionuclide fluorine-18 is an ideal label for PET imaging due to its convenient half-life and the minimal impact of fluorine substitution on a molecule's biological activity. nih.gov

The 18F-labeled version of the compound, 3-[18F]Fluoro-2,2-dimethylpropanoic acid ([18F]FPIA), has been specifically designed and evaluated as a PET imaging agent to detect aberrant lipid metabolism in tumors. researchgate.net Preclinical studies have shown that [18F]FPIA exhibits rapid and significant uptake in various tumor models, including breast and prostate cancers. researchgate.net A key finding is its potential superiority over the current clinical standard, [18F]FDG, in certain contexts. For instance, in a human prostate cancer model, [18F]FPIA uptake was 54% higher than that of [18F]FDG. researchgate.net Moreover, its low uptake in the normal brain results in a significantly better tumor-to-brain contrast ratio for imaging gliomas. researchgate.net

Future research will focus on expanding the preclinical evaluation of [18F]FPIA across a wider range of cancer types and exploring its mechanism of uptake and retention in detail. These studies will be essential to validate its utility as a diagnostic or prognostic tool and pave the way for potential clinical trials.

Comparative Tumor Uptake Data from Preclinical Models

| Radiotracer | Cancer Model | Key Finding |

| [18F]FPIA | EMT6 Murine Breast Adenocarcinoma | Rapid and extensive tumor localization (9.1% ± 0.5% injected dose/g at 60 min). researchgate.net |

| [18F]FPIA | BT474 Human Breast Adenocarcinoma | Significant tumor localization (7.6% ± 1.2% injected dose/g at 60 min). researchgate.net |

| [18F]FPIA vs. [18F]FDG | DU145 Human Prostate Cancer | [18F]FPIA uptake was 54% higher than [18F]FDG uptake. researchgate.net |

| [18F]FPIA vs. [18F]FDG | U87 Human Glioma (subcutaneous) | Superior tumor-to-brain ratio for [18F]FPIA (2.5 vs. 1.3), suggesting higher contrast for brain cancer imaging. researchgate.net |

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating research into fluorinated molecules like this compound. nih.govnih.gov Quantum chemical calculations can predict various molecular properties, including stability, reactivity, and thermochemistry, providing valuable insights that can guide experimental design and obviate costly and time-consuming trial-and-error approaches. nih.govemerginginvestigators.org

In silico methods are increasingly used to screen potential drug candidates before synthesis. rsc.orgnih.gov Computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable pharmacokinetic profiles. rsc.orgnih.gov For example, molecular docking simulations can be used to predict how this compound or its derivatives might interact with specific biological targets, such as enzymes or receptors. nih.gov

This synergistic approach allows researchers to:

Predict Molecular Properties: Use density functional theory (DFT) and other methods to calculate and predict structural and electronic properties, which can then be validated experimentally. nih.govnih.gov

Guide Synthetic Efforts: Computational analysis can help determine the most viable synthetic pathways and predict potential side reactions. emerginginvestigators.orgrsc.org

Elucidate Biological Mechanisms: Model the interactions between the molecule and biological systems to understand its mechanism of action as a therapeutic or imaging agent. nih.gov

Future research on this compound will undoubtedly leverage this combination of computational and experimental work to efficiently design new derivatives, predict their biological activity, and understand their behavior at a molecular level.

Q & A

Basic Research Questions

What are the key physicochemical properties of 3-Fluoro-2,2-dimethylpropanoic acid, and how are they experimentally determined?

Answer:

The compound (CAS 64241-77-6) has a molecular formula C₅H₉FO₂ (MW 120.12 g/mol) and predicted properties:

- Density : 1.080 g/cm³ (hydrodynamic methods)

- Boiling Point : 190.6°C (estimated via computational models)

- pKa : 4.01 (predicted using acid-base titration or computational tools like SPARC) .

Experimental validation requires: - NMR spectroscopy for structural confirmation (e.g., ^1H/^13C NMR to verify fluorine-induced deshielding).

- Differential Scanning Calorimetry (DSC) for melting point determination.

- Potentiometric titration for precise pKa measurement.

What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) for purity assessment. Use C18 columns and acidic mobile phases (0.1% TFA) .

- Spectroscopy :

- FT-IR to confirm carboxylic acid (-COOH) and C-F stretches (~1100–1200 cm⁻¹).

- LC-MS (ESI-negative mode) for molecular ion detection (m/z 119 [M-H]⁻).

- X-ray crystallography for resolving stereochemical ambiguities in derivatives .

What are the stability considerations for storing this compound?

Answer:

Store in sealed, moisture-free containers at room temperature (20–25°C) to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light, as fluorinated compounds may undergo photodegradation. For long-term storage, inert gas purging (argon/nitrogen) is recommended .

Advanced Research Questions

How can this compound be synthesized, and what are the critical parameters for optimizing yield?

Answer:

A scalable route involves:

- Step 1 : Alkylation of 2,2-dimethylpropanoic acid with a fluorine source (e.g., Selectfluor® or NFSI) under basic conditions (K₂CO₃/DMF, 60°C).

- Step 2 : Acid-catalyzed cyclization (e.g., H₂SO₄) to stabilize the fluorinated product .

Key parameters : - Temperature control (<70°C) to avoid decarboxylation.

- Purification : Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water).

Yield optimization requires monitoring fluorine incorporation via ^19F NMR .

What are the applications of this compound in biomedical imaging?

Answer:

The fluorine-18 radiolabeled analog ([18F]FDMP) is a promising PET tracer due to:

- Low toxicity : Unlike [18F]fluoroacetate, [18F]FDMP shows no acute toxicity in preclinical models (rat LD₅₀ > 200 mg/kg) .

- Tumor specificity : In CWR22RV1 prostate cancer xenografts, [18F]FDMP exhibits higher tumor-to-background ratios than [18F]FDG, attributed to altered fatty acid metabolism in cancer cells .

Methodological note : Radiolabeling involves nucleophilic substitution with [18F]fluoride (Kryptofix 222, 100°C, 20 min) followed by HPLC purification .

How can researchers resolve contradictions in reported physicochemical data (e.g., pKa, boiling point)?

Answer:

Discrepancies arise from computational predictions vs. experimental measurements. For example:

- Predicted pKa (4.01) may differ from experimental values due to solvent effects (e.g., water vs. DMSO). Validate via pH-metric titration in aqueous buffer .

- Boiling point variations : Use gas chromatography (GC) with a high-temperature column (e.g., DB-5HT) for empirical determination. Computational tools like COSMO-RS can refine predictions .

How does fluorination at the 3-position influence the compound’s bioactivity and metabolic stability?

Answer:

- Metabolic stability : The fluorine atom reduces oxidative metabolism (CYP450-mediated) by blocking hydroxylation sites, enhancing plasma half-life .

- Enzyme interactions : Fluorine’s electronegativity alters hydrogen-bonding patterns in active sites. For example, derivatives of this compound show enhanced binding to fatty acid synthase (FAS) , a target in cancer therapy .

Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Can this compound serve as a building block for studying enzyme-ligand interactions?

Answer:

Yes, its rigid, branched structure is ideal for probing steric effects in enzyme active sites. For example:

- Carboxypeptidase A inhibition : The 2,2-dimethyl group creates steric hindrance, reducing substrate turnover. Monitor via UV-Vis kinetics (release of 4-nitroaniline from synthetic substrates) .

- X-ray crystallography : Co-crystallize with target enzymes (e.g., acetyl-CoA carboxylase) to map fluorine-protein interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.